

Application Notes and Protocols for CH 275 and MS-275 (Entinostat)

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Compound of Interest

Compound Name: CH 275

Cat. No.: B15603759

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Disclaimer: The query "**CH 275**" is ambiguous and may refer to two distinct research compounds. This document provides detailed information for both: **CH 275**, a somatostatin receptor 1 (sst1) agonist, and MS-275 (Entinostat), a histone deacetylase (HDAC) inhibitor. Researchers should verify the specific compound relevant to their work.

Part 1: CH 275 (Somatostatin Receptor 1 Agonist)

Application Notes

CH 275 is a peptide analog of somatostatin that acts as a potent and selective agonist for the somatostatin receptor 1 (sst1).^[1] It has demonstrated potential in preclinical research, particularly in the context of Alzheimer's disease.^[1] Its mechanism of action involves binding to sst1, which can lead to the activation of neprilysin, an enzyme involved in the degradation of amyloid- β plaques.^[1]

Quantitative Data Summary

Parameter	Value	Receptor Specificity	Reference
Binding Affinity (Ki)	52 nM	sst1	[1]
IC50	30.9 nM	sst1	[1]
345 nM	sst3	[1]	
>1 µM	sst4	[1]	
>10 µM	sst2	[1]	
>10 µM	sst5	[1]	

Table 1: Receptor Binding and Potency of **CH 275**.

Experimental Model	Dosage/Concentration	Administration Route	Observed Effects	Reference
Primary neuron-based cell culture system (wildtype hippocampal, cortical, and striatal neurons)	100 nM	In vitro	Activation of neprilysin activity	[1]
2-month-old AppNL-G-F mice	Not specified	Direct injection into the Lacunosum molecular layer (Lmol) of the hippocampus	Increased expression of neprilysin in the hippocampus, reduction in Aβ plaque load	[1]

Table 2: Preclinical Dosage and Effects of **CH 275**.

Experimental Protocols

Protocol 1: In Vivo Administration of **CH 275** in a Mouse Model of Alzheimer's Disease

This protocol is based on the methodology described for AppNL-G-F mice.[\[1\]](#)

1. Animal Model:

- Use 2-month-old AppNL-G-F mice, which begin to exhibit A β plaques at this age.[\[1\]](#)

2. Reagent Preparation:

- Reconstitute **CH 275** in a sterile, biocompatible vehicle suitable for direct brain injection. The exact concentration for injection needs to be determined based on the desired final dosage in the target tissue.
- Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from moisture and light.[\[1\]](#)

3. Surgical Procedure and Administration:

- Anesthetize the mice using an appropriate anesthetic protocol.
- Secure the mouse in a stereotaxic frame.
- Perform a craniotomy to expose the hippocampus.
- Using a microinjection syringe, directly inject the prepared **CH 275** solution into the Lacunosum molecular layer (Lmol) of the hippocampus.
- The volume of injection should be carefully controlled to avoid tissue damage.

4. Post-operative Care and Treatment Schedule:

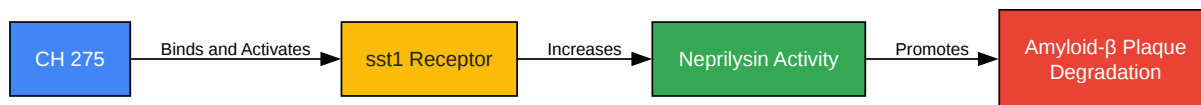
- Provide appropriate post-operative care, including analgesics and monitoring for recovery.
- The study cited involved treatment for four months.[\[1\]](#) The frequency of administration (e.g., single injection, repeated injections) should be defined by the experimental design.

5. Endpoint Analysis:

- After the treatment period, euthanize the mice and harvest the brain tissue.

- Perform immunohistochemistry or other relevant assays to assess the expression of neprilysin and the A β plaque load in the hippocampus.

Visualizations



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Caption: Signaling pathway of **CH 275** in Alzheimer's disease models.

Part 2: MS-275 (Entinostat) (Histone Deacetylase Inhibitor)

Application Notes

MS-275, also known as Entinostat, is a histone deacetylase (HDAC) inhibitor with selectivity for Class I HDACs, particularly HDAC1 and HDAC3.[2][3] It has demonstrated anti-tumor activity in a range of preclinical models and has been investigated in clinical trials for various malignancies.[2][4][5] Its mechanism of action involves the inhibition of HDACs, leading to the accumulation of acetylated proteins, such as histones and p21, which in turn can induce cell cycle arrest, differentiation, and apoptosis.[2][3][6]

Quantitative Data Summary

Parameter	Value	Target	Reference
IC50	0.51 μ M	HDAC1 (cell-free assay)	[2]
1.7 μ M	HDAC3 (cell-free assay)	[2]	
>100 μ M	HDACs 4, 6, 8, 10	[2]	

Table 3: Inhibitory Potency of MS-275 (Entinostat).

Cell Line	Cancer Type	IC50	Reference
A2780	Ovarian	41.5 nM - 4.71 μ M (range across multiple lines)	[2]
Calu-3	Lung	"	[2]
HL-60	Leukemia	"	[2]
K562	Leukemia	"	[2]
St-4	Gastric	"	[2]
HT-29	Colon	"	[2]
KB-3-1	Cervical	"	[2]
Capan-1	Pancreatic	"	[2]
4-1St	Gastric	"	[2]
HCT-15	Colon	"	[2]
U937	Leukemia	Potent inhibition	[2]
Jurkat	Leukemia	Potent inhibition	[2]

Table 4: In Vitro Anti-proliferative Activity of MS-275 (Entinostat) in Human Tumor Cell Lines.

Experimental Model	Dosage	Administration Route	Observed Effects	Reference
Human tumor xenografts (nude mice)	49 mg/kg	Not specified	Significant anti-tumor activity (except in HCT-15)	[2]
Renal cell carcinoma xenograft model (with IL-2)	Not specified	Not specified	Enhanced anti-tumor activity, decreased T regulatory cells	[2]
Diet-induced obese (DIO) mice (with liraglutide)	Not specified	Not specified	Potentiated glucose-stimulated insulin secretion, decreased body weight	[7]

Table 5: In Vivo Efficacy of MS-275 (Entinostat) in Animal Models.

Parameter	Value	Reference
Patient Population	Refractory solid tumors and lymphoid malignancies	[4] [5]
Dosage Schedule	Once weekly for 4 weeks of a 6-week cycle	[4] [5]
Maximum Tolerated Dose (MTD)	6 mg/m ² (administered with food)	[4] [5]
Dose-Limiting Toxicities (Grade 3)	Reversible hypophosphatemia, hyponatremia, and hypoalbuminemia	[5]
Pharmacokinetics (T _{max})	0.5 to 24 hours	[5]
Pharmacokinetics (Terminal Half-life)	33.9 ± 26.2 hours	[5]

Table 6: Summary of Phase I Clinical Trial of MS-275 (Entinostat).

Experimental Protocols

Protocol 2: In Vitro HDAC Assay

This protocol is based on the methodology described for assessing HDAC inhibition by MS-275.[\[2\]](#)

1. Enzyme and Substrate Preparation:

- Dilute recombinant human HDACs (e.g., HDAC1, HDAC3) in HDAC buffer.
- Prepare a substrate solution in HDAC buffer.

2. Assay Procedure:

- In a suitable assay plate, mix 60 µL of HDAC buffer with 10 µL of the diluted enzyme solution.

- Add various concentrations of MS-275 or a vehicle control.
- Incubate at 30°C.
- Start the reaction by adding 30 µL of the substrate solution.
- Incubate for 30 minutes at 30°C.

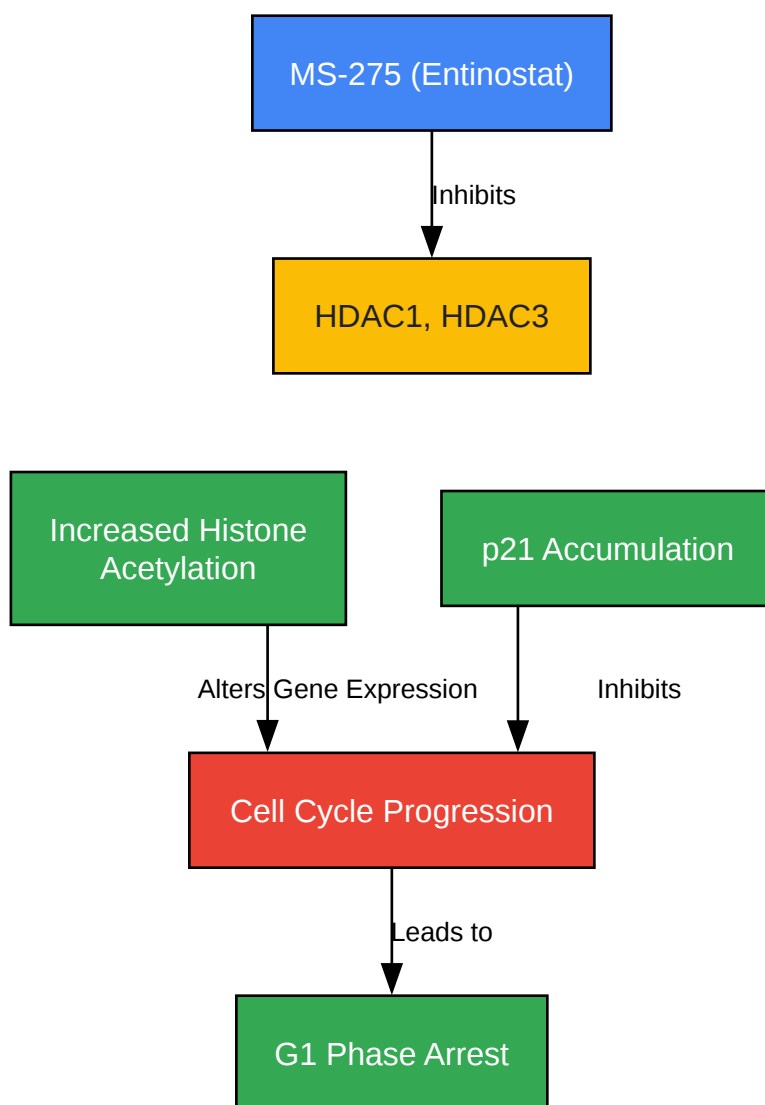
3. Reaction Termination and Detection:

- Stop the reaction by adding 100 µL of a trypsin solution (e.g., 10 mg/ml trypsin in 50 mM Tris-HCl [pH 8.0], 100 mM NaCl, 2 µM TSA).
- The specific detection method will depend on the substrate used (e.g., fluorescent or colorimetric readout).

4. Data Analysis:

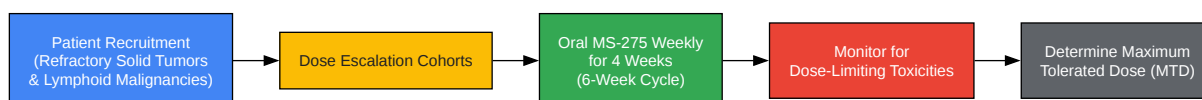
- Measure the signal for each concentration of MS-275.
- Calculate the percent inhibition relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations



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Caption: Mechanism of action of MS-275 (Entinostat).



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Caption: Phase I clinical trial workflow for MS-275 (Entinostat).

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- To cite this document: BenchChem. [Application Notes and Protocols for CH 275 and MS-275 (Entinostat)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603759#ch-275-dosage-and-administration-guidelines]

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